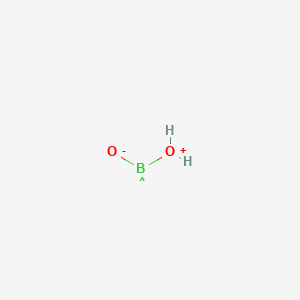

Boron dioxide

Description

Properties

CAS No. |

13840-88-5 |

|---|---|

Molecular Formula |

BH2O2 |

Molecular Weight |

44.83 g/mol |

InChI |

InChI=1S/BHO2/c2-1-3/h2H/q-1/p+1 |

InChI Key |

YWCYJWYNSHTONE-UHFFFAOYSA-O |

Canonical SMILES |

[B]([OH2+])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Matrix Isolation Infrared Spectroscopy of Boron Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of matrix isolation infrared spectroscopy for the characterization of boron dioxide (BO₂). Boron-containing compounds are of significant interest in various fields, including materials science and as energetic materials. Understanding the structure and vibrational properties of transient species like boron dioxide is crucial for elucidating reaction mechanisms, for instance in combustion processes. Matrix isolation provides a powerful technique to trap and study such reactive molecules.

Core Principles of Matrix Isolation Infrared Spectroscopy

Matrix isolation is an experimental technique used to trap reactive species, such as free radicals, ions, and other transient molecules, in a rigid, inert environment at low temperatures.[1][2][3][4] This "matrix" is typically a noble gas, like argon or neon, or nitrogen, which is condensed onto a spectroscopic window at cryogenic temperatures (typically below 20 K).[1][3] The high dilution of the species of interest within the matrix prevents self-aggregation and bimolecular reactions, allowing for their detailed spectroscopic characterization.[3]

The low temperature of the matrix significantly reduces rotational and translational motion of the trapped molecules.[1] This results in a dramatic sharpening of the infrared absorption bands, minimizing the complex rotational fine structure often observed in gas-phase spectra.[1][5] The simplified spectra allow for a more straightforward determination of the vibrational frequencies of the isolated molecule.

Experimental Protocols

The matrix isolation infrared spectroscopy of boron dioxide involves the in-situ generation of BO₂ and its subsequent trapping in an inert gas matrix. The general experimental procedure is as follows:

1. Generation of Boron Dioxide:

Boron dioxide molecules are typically produced by the reaction of boron atoms with molecular oxygen.[6][7] A common method for generating atomic boron in the gas phase is through laser ablation (or laser evaporation) of a solid boron target.[6][7] A high-power pulsed laser is focused onto a rotating boron rod to ensure a fresh surface for ablation. The resulting plasma containing boron atoms is then co-deposited with a mixture of oxygen and the matrix gas.

An alternative method involves the high-temperature effusion of boric oxide (B₂O₃) from a Knudsen cell.[8][9]

2. Matrix Deposition:

The gaseous mixture of boron atoms, oxygen, and a large excess of the matrix gas (e.g., argon) is directed towards a cold spectroscopic window. This window, often made of cesium iodide (CsI) which is transparent in the mid-infrared region, is mounted on the cold finger of a cryostat and maintained at a temperature of around 4-20 K.[1][3][8] The gas mixture condenses on the window, forming a solid matrix in which the newly formed boron dioxide molecules are randomly distributed and isolated.

3. Infrared Spectroscopy:

Once the matrix is deposited, its infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] The spectrum of the matrix containing the boron dioxide molecules is compared to a reference spectrum of a pure matrix to identify the absorption bands corresponding to the vibrational modes of BO₂.

4. Isotopic Substitution:

To confirm the vibrational assignments and to gain insight into the molecular structure of boron dioxide, isotopic substitution experiments are crucial. By using isotopically enriched precursors, such as ¹⁰B instead of natural abundance boron (which is a mixture of ¹⁰B and ¹¹B) and ¹⁸O₂ instead of ¹⁶O₂, the resulting shifts in the vibrational frequencies can be observed.[8] These isotopic shifts are dependent on the masses of the atoms involved in the vibration and the geometry of the molecule, providing strong evidence for the vibrational mode assignments and the molecular structure.

Data Presentation: Vibrational Frequencies of Boron Dioxide

The following table summarizes the experimentally observed infrared absorption frequencies for different isotopic species of boron dioxide isolated in an argon matrix.

| Isotopic Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ¹¹BO₂ | ν₃ (asymmetric stretch) | 1276 | [8] |

| ¹⁰BO₂ | ν₃ (asymmetric stretch) | 1323 | [8] |

Note: The ν₁ (symmetric stretch) and ν₂ (bending) modes of linear BO₂ are either infrared inactive or too weak to be observed under typical experimental conditions.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for matrix isolation IR spectroscopy of BO₂.

Logical Relationship for Structural Determination

Caption: Logical diagram for determining the linear structure of BO₂.

References

- 1. Matrix isolation - Wikipedia [en.wikipedia.org]

- 2. Matrix Isolation [info.ifpan.edu.pl]

- 3. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 4. researchgate.net [researchgate.net]

- 5. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Thermodynamic Properties of Gaseous Boron Dioxide

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous boron dioxide (BO₂). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed and accurate data on this compound. The guide summarizes key quantitative data in structured tables, details the experimental protocols for the determination of these properties, and provides a visualization of a general experimental workflow.

Core Thermodynamic Properties

Gaseous boron dioxide is a linear symmetric molecule with the chemical formula BO₂ and a molecular weight of 42.810 g/mol .[1][2] Its thermodynamic properties are crucial for understanding its behavior in various chemical systems, particularly at high temperatures.

Standard Thermodynamic Values

The standard thermodynamic properties of gaseous boron dioxide at 298.15 K (25 °C) and 1 bar are summarized in the table below. These values are essential for a wide range of chemical calculations.

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -300.41 | kJ/mol |

| Standard Molar Entropy | S° | 229.45 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -305.85 | kJ/mol |

Data sourced from Vertex AI Search.[3]

Heat Capacity

The heat capacity of gaseous boron dioxide varies with temperature. The relationship can be expressed using the Shomate Equation, which allows for the calculation of heat capacity at different temperatures. The coefficients for the Shomate Equation for gaseous BO₂ are provided in the table below.[2][4]

Shomate Equation:

C_p(t) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E / t^2

where:

-

t is the temperature in Kelvin divided by 1000.

-

C_p is the heat capacity in J/(mol·K).

Shomate Equation Coefficients for Gaseous BO₂: [2]

| Temperature Range (K) | A | B | C | D | E | F | G | H |

| 298 - 1100 | 24.73485 | 81.21939 | -68.67659 | 21.03979 | -0.012035 | -294.9728 | 238.3282 | -284.5124 |

| 1100 - 6000 | 63.54324 | -1.103075 | 0.278252 | -0.010175 | -4.531732 | -314.8556 | 290.9361 | -284.5124 |

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of gaseous boron dioxide have been determined through a variety of experimental and theoretical methods. These techniques are crucial for obtaining accurate and reliable data.

Effusion Mass Spectrometry

Effusion mass spectrometry is a powerful technique for studying the thermodynamics of high-temperature vapor species. In this method, a substance is heated in a Knudsen cell, which has a small orifice. The effusing vapor is then analyzed by a mass spectrometer.

Typical Experimental Protocol:

-

Sample Preparation: A sample containing boron and an oxygen source is placed in a Knudsen effusion cell, typically made of a refractory material like tungsten or molybdenum.

-

Vaporization: The cell is heated to a high temperature under high vacuum to produce a molecular beam of the gaseous species, including BO₂.

-

Ionization and Mass Analysis: The effusing vapor is passed through an ion source, where the molecules are ionized, typically by electron impact. The resulting ions are then separated by their mass-to-charge ratio in a mass analyzer.

-

Data Analysis: The ion intensities are measured as a function of temperature. These measurements, combined with the Clausius-Clapeyron equation, allow for the determination of the enthalpy of sublimation or vaporization. From this, the enthalpy of formation can be calculated.

This method was used in studies to determine the thermodynamic properties of BO⁻ and BO₂⁻.[1]

Spectroscopy

Spectroscopic techniques are used to determine the molecular structure and energy levels of molecules. This information is then used in statistical mechanics to calculate thermodynamic properties like entropy and heat capacity.

Typical Experimental Protocol:

-

Generation of Gaseous BO₂: Gaseous BO₂ can be generated by methods such as flash photolysis of a mixture of boron trichloride (B1173362) and oxygen.[5][6]

-

Absorption or Emission Spectroscopy: The absorption or emission spectrum of the gaseous BO₂ is recorded. The boron flame bands, for instance, have been observed in absorption.[5][6]

-

Spectral Analysis: The recorded spectrum is analyzed to determine molecular constants such as vibrational frequencies and rotational constants.[5]

-

Calculation of Thermodynamic Properties: The determined molecular constants are used in statistical mechanical formulas to calculate the partition function, from which the entropy, heat capacity, and other thermodynamic functions are derived.

Photoelectron Spectroscopy

Vibrationally resolved photoelectron spectroscopy has been used to study BO⁻ and BO₂⁻.[7] This technique provides information about the electron affinity and the vibrational frequencies of the neutral molecule.

Typical Experimental Protocol:

-

Generation of Anions: A beam of the anionic species (BO₂⁻) is generated.

-

Photodetachment: The anion beam is crossed with a monochromatic laser beam, causing photodetachment of an electron.

-

Electron Energy Analysis: The kinetic energy of the detached electrons is measured.

-

Data Analysis: The photoelectron spectrum provides the electron affinity of the neutral molecule and the vibrational energy levels of both the anion and the neutral species.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of thermodynamic properties of a gaseous species like boron dioxide.

References

An In-depth Technical Guide on the Ground and Excited States of the BO₂ Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic ground and excited states of the boron dioxide (BO₂) radical. A thorough understanding of the fundamental properties of this molecule, including its geometry, vibrational frequencies, and electronic transitions, is crucial for various research applications, from combustion chemistry to materials science. This document summarizes key quantitative data from experimental and theoretical studies, details relevant experimental methodologies, and provides visualizations to facilitate a deeper understanding of the molecular dynamics.

Electronic Structure of BO₂

The boron dioxide molecule is a linear radical with a ground electronic state designated as X²Πg. The molecule also possesses several low-lying excited electronic states, with the two most studied being the A²Πu and B²Σu⁺ states. The electronic configuration of the ground state is ... (1σg)²(1σu)²(2σg)²(2σu)²(1πu)⁴(3σg)²(1πg)³. This configuration gives rise to the ²Πg term.

The excitation of an electron from a lower-lying orbital to a higher-energy orbital results in the formation of excited states. For BO₂, the A²Πu and B²Σu⁺ states are accessible through electronic transitions, which have been experimentally characterized using techniques such as photoelectron spectroscopy of the corresponding anion, BO₂⁻.

Quantitative Data on Electronic States

The geometric parameters, vibrational frequencies, and electronic energies of the ground and excited states of BO₂ are summarized in the tables below. These values are derived from a combination of experimental studies, primarily vibrationally resolved photoelectron spectroscopy, and theoretical ab initio calculations.

Table 1: Spectroscopic Constants of the Electronic States of ¹¹BO₂

| State | Symmetry | Electronic Term Energy (T₀) (eV)[1] |

| B²Σu⁺ | D∞h | 3.04[1] |

| A²Πu | D∞h | 2.26[1] |

| X²Πg | D∞h | 0.00 |

Table 2: Geometries and Vibrational Frequencies of the Electronic States of ¹¹BO₂

| State | Symmetry | r(B-O) (Å) | ν₁ (Symmetric Stretch) (cm⁻¹) | ν₂ (Bending) (cm⁻¹) | ν₃ (Asymmetric Stretch) (cm⁻¹) |

| Experimental | |||||

| A²Πu | D∞h | - | 980 ± 30[1] | - | - |

| Theoretical (Representative Values) | |||||

| X²Πg | D∞h | 1.265 | 1070 | 460 | 1280 |

| A²Πu | D∞h | 1.321 | 990 | 380 | 1150 |

| B²Σu⁺ | D∞h | 1.255 | 1100 | 510 | 1450 |

| Note: Theoretical values are representative and can vary with the level of theory and basis set used. A comprehensive theoretical study providing a complete and consistent set of data is highly sought after. |

Table 3: Electron Affinity of ¹¹BO₂

| Property | Value (eV) |

| Adiabatic Electron Affinity (EA) | 4.46 ± 0.03[1] |

Experimental and Computational Methodologies

Vibrationally Resolved Photoelectron Spectroscopy of BO₂⁻

The experimental data presented in this guide were primarily obtained through vibrationally resolved photoelectron spectroscopy of the boronyl anion (BO₂⁻). This technique provides valuable information about the electronic and vibrational states of the neutral BO₂ molecule.

Experimental Protocol:

-

Anion Generation: The BO₂⁻ anions are typically generated in a pulsed laser vaporization/supersonic expansion source. A laser is used to ablate a solid target (e.g., a pressed pellet of isotopic boron powder) in the presence of a carrier gas containing oxygen (e.g., 0.1% O₂ in Helium). The resulting plasma is then expanded through a nozzle to cool the newly formed anions.

-

Mass Selection: The generated anions are guided by ion optics into a time-of-flight (TOF) mass spectrometer. This allows for the selection of the desired BO₂⁻ isotopomer based on its mass-to-charge ratio.

-

Photodetachment: The mass-selected BO₂⁻ anion packet is then intercepted by a fixed-frequency laser beam (e.g., 193 nm, 157 nm). The energy of the photons is sufficient to detach an electron from the anion, leaving the neutral BO₂ molecule in its ground or an excited electronic state.

-

Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured using a magnetic-bottle photoelectron spectrometer. The electron kinetic energy distribution provides a spectrum that reflects the energy differences between the initial anion state and the final neutral states.

-

Data Analysis: The electron binding energy (EBE) is calculated using the equation: EBE = hν - EKE, where hν is the photon energy and EKE is the measured electron kinetic energy. The resulting photoelectron spectrum shows peaks corresponding to transitions to the various vibrational levels of the different electronic states of the neutral BO₂ molecule. From the positions of these peaks, the electron affinity and vibrational frequencies of the neutral molecule can be determined.

Ab Initio Computational Methods

Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are essential for complementing experimental findings and providing a more complete picture of the electronic structure of BO₂.

Computational Protocol (Representative):

-

Method Selection: High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], or multireference methods are often employed to accurately describe the electronic states of radicals like BO₂. DFT methods with appropriate functionals can also provide valuable insights.

-

Basis Set Selection: A sufficiently large and flexible basis set, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set or larger, is crucial for obtaining accurate results.

-

Geometry Optimization: For each electronic state of interest (X²Πg, A²Πu, B²Σu⁺), the molecular geometry is optimized to find the minimum energy structure. This involves calculating the forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Vibrational Frequency Calculation: Once the optimized geometry is obtained, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These frequencies correspond to the symmetric stretch, bending, and asymmetric stretch modes of the molecule.

-

Energy Calculations: Single-point energy calculations are performed at the optimized geometries to determine the total electronic energies of the ground and excited states. From these, the adiabatic excitation energies can be calculated.

Visualizations

Electronic Transitions in Photoelectron Spectroscopy of BO₂⁻

The following diagram illustrates the photodetachment process from the ground state of the BO₂⁻ anion to the ground and two lowest-lying excited electronic states of the neutral BO₂ molecule.

Caption: Photodetachment from BO₂⁻ to BO₂ states.

Potential Energy Curves

A qualitative representation of the potential energy curves for the ground and excited states of BO₂ helps to visualize the electronic transitions and the Franck-Condon principle.

Caption: Potential energy curves of BO₂.

Conclusion

This technical guide has provided a detailed overview of the ground and excited electronic states of the BO₂ radical, presenting key quantitative data, experimental and computational methodologies, and illustrative diagrams. The information compiled herein serves as a valuable resource for researchers and professionals in fields where the properties of small, reactive molecules are of interest. Further high-resolution spectroscopic studies and advanced theoretical calculations will continue to refine our understanding of the complex electronic structure and dynamics of this important molecule.

References

A Technical Guide to the Natural Bond Orbital Analysis of Boron Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure and bonding characteristics of various small boron oxide molecules (BmOn) through the lens of Natural Bond Orbital (NBO) analysis. By translating complex quantum mechanical wavefunctions into the intuitive chemical language of Lewis structures, lone pairs, and bonds, NBO analysis offers profound insights into the nature of chemical bonding in these species. This document summarizes key quantitative data, outlines the computational methodology, and visualizes the analytical workflow to serve as a comprehensive resource for researchers.

Introduction to Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms a complex many-electron wavefunction into a localized form that aligns with the familiar Lewis structure concepts of chemical bonding.[1][2] It provides a quantum-mechanically rigorous basis for understanding chemical intuition by identifying an optimal, localized set of "natural" orbitals. The core output of an NBO analysis includes:

-

Natural Atomic Charges: A determination of the electron distribution among atoms in the molecule.[3]

-

Lewis Structure: The "best" single Lewis structure representation of the molecule, including 1-center "lone pairs" (LP) and 2-center "bonds" (BD).[1][2]

-

Bond Characterization: Details on the hybridization, polarization, and energy of each bond orbital.

-

Donor-Acceptor Interactions: Quantification of delocalization effects and resonance through a second-order perturbation analysis of the interactions between filled (donor) NBOs and empty (acceptor) NBOs.[1]

This guide focuses on the application of these principles to small boron oxide clusters, a class of electron-deficient species with diverse and sometimes surprising structures and bonding patterns.[4]

Computational Methodology

The data and analyses presented in this guide are derived from ab initio quantum chemical calculations. The general protocol for performing an NBO analysis on a boron oxide molecule is a multi-step process.

Experimental Protocol: A Computational Workflow

-

Geometry Optimization: The first step involves determining the lowest-energy structure of the molecule. This is typically achieved using established quantum chemistry methods such as the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (e.g., MP2), or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).[5][6] A sufficiently large and flexible basis set, such as 6-31G* or larger, is employed to accurately describe the electronic distribution.[5]

-

Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry using the same or a higher level of theory and basis set to obtain a precise wavefunction.

-

NBO Analysis: The NBO program, often integrated into quantum chemistry software packages like Gaussian or ORCA, is then used to analyze the calculated wavefunction.[1][7] This is typically invoked with a specific keyword in the input file (e.g., pop=nbo in Gaussian).[1]

-

Interpretation of Output: The NBO output provides detailed information that is synthesized into the tables and discussion presented below. This includes natural population analysis (for charges), the natural Lewis structure, and the analysis of donor-acceptor interactions that reveal delocalization and hyperconjugative effects.[1][8]

The following diagram illustrates the general workflow for a computational NBO analysis.

References

- 1. NBO [cup.uni-muenchen.de]

- 2. q-chem.com [q-chem.com]

- 3. iopenshell.usc.edu [iopenshell.usc.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Unveiling the Amorphous Architecture: A Technical Guide to the Structural Properties of Vitreous Boron Oxide (B₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural properties of vitreous boron oxide (B₂O₃), a fundamental glass-forming oxide. A comprehensive understanding of its amorphous structure is critical for advancements in materials science, and by extension, has implications for pharmaceutical applications such as drug delivery systems and specialized glassware. This document summarizes key structural parameters, details the experimental protocols used for their determination, and provides visual representations of the atomic-scale architecture.

Core Structural Features of Vitreous B₂O₃

The structure of vitreous B₂O₃ is predominantly a random network of corner-sharing BO₃ triangles. A significant and defining feature of this network is the high prevalence of planar three-membered boroxol rings (B₃O₆), which consist of three corner-sharing BO₃ triangles. These rings are interconnected by other BO₃ units.

Quantitative Structural Parameters

The following tables summarize the key quantitative structural data for vitreous B₂O₃, compiled from various experimental studies.

| Parameter | Value | Experimental Technique(s) |

| Boron (B) Coordination | Predominantly 3 (Trigonal) | NMR, Neutron Diffraction, X-ray Diffraction |

| Oxygen (O) Coordination | 2 (Bridging) | Neutron Diffraction, X-ray Diffraction |

| B-O Bond Length | ~1.37 Å | Neutron Diffraction, X-ray Diffraction |

| O-O Distance | ~2.38 Å | Neutron Diffraction, X-ray Diffraction |

| Fraction of Boron in Boroxol Rings | 0.73 - 0.83 | NMR, Raman Spectroscopy, Neutron Diffraction |

| Angle Type | Location | Mean Angle (degrees) | Standard Deviation (degrees) | Experimental Technique |

| B-O-B | Within Boroxol Ring | 120.0 ± 0.7 | 3.2 ± 0.4 | ¹¹B NMR[1] |

| B-O-B | Linking Boroxol Rings | 135.1 ± 0.6 | 6.7 ± 0.4 | ¹¹B NMR[1] |

| O-B-O | Within BO₃ Trigonal Unit | ~120 | - | NMR[2] |

Experimental Protocols for Structural Characterization

The determination of the structural properties of amorphous materials like vitreous B₂O₃ relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Neutron Diffraction

Neutron diffraction is a powerful technique for elucidating the structure of amorphous materials due to the neutron's ability to interact with atomic nuclei, providing sensitivity to light elements like boron and oxygen.

Methodology:

-

Sample Preparation: A high-purity, anhydrous vitreous B₂O₃ sample is typically prepared by melting crystalline B₂O₃ in a platinum crucible at high temperatures (above 458 °C) and then quenching the melt. For neutron diffraction, the sample is often in the form of a rod or contained within a thin-walled, neutron-transparent sample holder (e.g., vanadium).

-

Instrumentation: A time-of-flight (TOF) or a constant wavelength neutron diffractometer is used. The instrument is equipped with a neutron source (e.g., a spallation source or a nuclear reactor), neutron optics to collimate and monochromate the beam (for constant wavelength instruments), a sample environment chamber (for temperature or pressure control, if needed), and an array of neutron detectors.

-

Data Acquisition: The prepared sample is placed in the neutron beam.

-

TOF Method: A pulsed, polychromatic neutron beam is used. The diffraction pattern is collected at a fixed scattering angle, and the neutron wavelength is determined by its time of flight from the source to the detector.

-

Constant Wavelength Method: A monochromatic neutron beam is scattered by the sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle (2θ).

-

-

Data Analysis:

-

The raw diffraction data is corrected for background scattering, sample container scattering, absorption, and multiple scattering.

-

The corrected data is then normalized to obtain the static structure factor, S(Q), where Q is the scattering vector.

-

A Fourier transform of the S(Q) yields the pair distribution function, g(r), which provides information about the probability of finding another atom at a distance 'r' from an average atom.

-

From the g(r), key structural parameters such as bond lengths, coordination numbers, and bond angles can be extracted by fitting Gaussian peaks to the observed correlations.

-

X-ray Diffraction (XRD)

Similar to neutron diffraction, XRD provides information about the atomic arrangement. However, X-rays are scattered by the electron cloud of atoms, making the scattering power dependent on the atomic number.

Methodology:

-

Sample Preparation: The vitreous B₂O₃ sample is typically ground into a fine powder to ensure a random orientation of the amorphous network. The powder is then mounted on a low-background sample holder.

-

Instrumentation: A high-intensity X-ray source, often a synchrotron source for high-energy X-rays, is used to achieve high resolution. The setup includes an X-ray source, a monochromator to select a specific X-ray wavelength, a goniometer to control the sample and detector angles, and an X-ray detector.

-

Data Acquisition: A monochromatic X-ray beam is directed onto the sample. The intensity of the scattered X-rays is measured over a wide range of scattering angles (2θ).

-

Data Analysis:

-

The raw data is corrected for factors such as background scattering, polarization, and absorption.

-

The corrected intensity data is used to calculate the X-ray structure factor, S(Q).

-

The radial distribution function (RDF) is obtained by a Fourier transform of the S(Q).

-

Analysis of the RDF allows for the determination of interatomic distances and coordination numbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful local probe that provides detailed information about the chemical environment of specific nuclei, such as ¹¹B and ¹⁷O in vitreous B₂O₃.

Methodology:

-

Sample Preparation: A powdered sample of vitreous B₂O₃ is packed into an NMR rotor (typically made of zirconia).

-

Instrumentation: A high-field solid-state NMR spectrometer is required. Key components include a superconducting magnet, a probe capable of magic-angle spinning (MAS), and radiofrequency (RF) electronics for generating and detecting NMR signals. For advanced techniques like Double Rotation (DOR) NMR, a specialized probe is used.

-

Data Acquisition:

-

The sample is spun at a high speed (typically several kilohertz) at the magic angle (54.74°) with respect to the external magnetic field to average out anisotropic interactions and obtain higher resolution spectra.

-

For ¹¹B NMR, single-pulse experiments are often sufficient to distinguish between three- and four-coordinated boron atoms.

-

Advanced techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) or DOR NMR can be used to resolve signals from structurally distinct sites with similar coordination numbers, such as boron atoms within boroxol rings versus those in non-ring BO₃ units.

-

-

Data Analysis:

-

The resulting NMR spectra are analyzed to determine the chemical shifts, which are sensitive to the local electronic environment of the nucleus.

-

Quadrupolar coupling parameters, which provide information about the symmetry of the local environment, are also extracted.

-

By deconvoluting the spectra, the relative populations of different boron and oxygen sites can be quantified, providing, for example, the fraction of boron atoms in boroxol rings.

-

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a material, which are sensitive to its structure and bonding. In vitreous B₂O₃, specific Raman bands are associated with the vibrations of boroxol rings.

Methodology:

-

Sample Preparation: A bulk sample of vitreous B₂O₃ with a polished surface is typically used to minimize scattering losses.

-

Instrumentation: A Raman spectrometer consisting of a monochromatic light source (usually a laser), focusing and collection optics, a spectrograph, and a sensitive detector (like a CCD camera) is used. A confocal microscope is often coupled to the spectrometer to allow for spatially resolved measurements.

-

Data Acquisition:

-

The laser beam is focused onto the sample.

-

The inelastically scattered light (Raman scattering) is collected and directed to the spectrograph.

-

The spectrograph disperses the light, and the detector records the Raman spectrum, which is a plot of intensity versus the Raman shift (in wavenumbers, cm⁻¹).

-

-

Data Analysis:

-

The most prominent feature in the Raman spectrum of vitreous B₂O₃ is a sharp and intense peak at approximately 808 cm⁻¹, which is the characteristic breathing mode of the boroxol ring.

-

The intensity of this peak is often used to qualitatively and, with appropriate calibration, quantitatively assess the population of boroxol rings in the glass network.

-

Other bands in the spectrum correspond to different vibrational modes of the B-O network.

-

Visualizing the Structure and Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the structural hierarchy and a typical experimental workflow for the characterization of vitreous B₂O₃.

Caption: Structural hierarchy of vitreous B₂O₃.

Caption: Experimental workflow for B₂O₃ characterization.

References

Characterization of Boroxol Rings in B₂O₃ Glass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of boroxol rings, the primary structural motif in vitreous boron trioxide (B₂O₃). Understanding the structure and quantification of these rings is crucial for controlling the physical and chemical properties of borate-based glasses, which have significant applications in various scientific and technological fields, including the development of bioactive glasses and drug delivery systems.

Quantitative Analysis of Boroxol Rings

The structure of B₂O₃ glass is predominantly composed of a network of corner-sharing BO₃ triangles, a significant fraction of which are organized into planar, six-membered boroxol rings (B₃O₆). The quantification of the fraction of boron atoms residing within these rings is a key parameter in describing the glass structure and has been the subject of numerous studies employing various experimental and computational techniques.

Table 1: Fraction of Boron Atoms in Boroxol Rings (f) in Vitreous B₂O₃

| Experimental/Computational Method | Fraction of Boron in Boroxol Rings (f) | Reference(s) |

| ¹¹B Nuclear Magnetic Resonance (NMR) | 0.73 (±0.01) | [1] |

| ¹¹B Nuclear Magnetic Resonance (NMR) | 0.70 (±0.08) | [1] |

| ¹⁷O Nuclear Magnetic Resonance (NMR) | ~0.75 | [1] |

| Raman Spectroscopy | ~0.60 | [1] |

| Neutron Diffraction | 0.80 (±0.05) | [1] |

| Inelastic Neutron Spectroscopy | ~0.80 | [1] |

| First-Principles Molecular Dynamics | 0.75 | [2][3] |

| Stochastic Matrix Method | ~0.80 |

Table 2: Structural Parameters of Boroxol Rings and Connecting Units in B₂O₃ Glass

| Parameter | Value | Reference(s) |

| Bond Lengths | ||

| B-O Bond Length | 1.375 Å (constant over 121–1073 K) | [1] |

| B-B Distance (within ring) | 2.430 (±0.001) Å | [1] |

| Bond Angles | ||

| B-O-B Bond Angle (within ring) | ~124° | [1] |

| B-O-B Bond Angle (connecting units) | ~130° |

Experimental Protocols

The characterization of boroxol rings relies on a suite of complementary experimental techniques. This section details the methodologies for the key experiments cited in the quantitative analysis.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of the glass network. The symmetric breathing mode of the boroxol ring gives rise to a sharp, intense peak at approximately 808 cm⁻¹, which is a hallmark of vitreous B₂O₃.[4] The intensity of this peak is often used to estimate the relative population of boroxol rings.

Methodology:

-

Sample Preparation: B₂O₃ glass samples are typically prepared by melting high-purity boric acid (H₃BO₃) in a platinum crucible at temperatures around 1000-1200 °C, followed by quenching to room temperature. The resulting glass is often annealed to relieve internal stresses.

-

Instrumentation: A micro-Raman spectrometer is commonly employed.

-

Light Source: A frequency-doubled Nd:YAG laser with a wavelength of 532 nm is a typical excitation source.

-

Data Acquisition: Spectra are recorded at room temperature. The laser is focused onto a polished surface of the glass sample. The scattered light is collected in a backscattering geometry and directed to a spectrometer. A notch filter is used to remove the Rayleigh scattered light.

-

Spectral Analysis: The intensity of the 808 cm⁻¹ peak is analyzed relative to other bands in the spectrum to provide a semi-quantitative measure of the boroxol ring concentration. A decrease in the intensity of this peak is observed with increasing temperature or pressure, indicating the dissolution of boroxol rings.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy, particularly of the ¹¹B and ¹⁷O nuclei, provides quantitative information on the local atomic environments in B₂O₃ glass. It can distinguish between boron atoms in boroxol rings and those in non-ring BO₃ triangles.

Methodology:

-

Sample Preparation: For ¹⁷O NMR, isotopically enriched B₂O₃ samples are often required due to the low natural abundance of ¹⁷O. Samples are typically in powdered form and packed into NMR rotors.

-

Instrumentation: High-field solid-state NMR spectrometers are used, with magnetic field strengths typically ranging from 14.1 T to 18.8 T.

-

Technique: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.

-

¹¹B NMR:

-

The ¹¹B MAS NMR spectrum of B₂O₃ glass shows two overlapping resonances corresponding to boron in boroxol rings and non-ring BO₃ units.

-

Deconvolution of the spectrum allows for the quantification of the relative populations of these two species.

-

-

¹⁷O NMR:

-

¹⁷O NMR can distinguish between oxygen atoms bridging two boron atoms within a boroxol ring and those linking a boroxol ring to the rest of the network.

-

Neutron and X-ray Diffraction

Neutron and X-ray diffraction are primary techniques for determining the atomic-scale structure of amorphous materials. By measuring the scattering pattern of a beam of neutrons or X-rays interacting with the glass, the pair distribution function can be calculated, which gives information about the distances between atoms.

Methodology:

-

Sample Preparation: Bulk B₂O₃ glass samples are used. For neutron diffraction, isotopically enriched ¹¹B₂O₃ is often employed to minimize neutron absorption by ¹⁰B.

-

Instrumentation:

-

Neutron Diffraction: Time-of-flight neutron diffractometers at spallation neutron sources are commonly used.

-

X-ray Diffraction: High-energy X-ray diffraction is performed at synchrotron sources.

-

-

Data Acquisition: Data is collected over a wide range of scattering vectors (Q) to achieve high real-space resolution.

-

Data Analysis: The experimental scattering data is used to generate a model of the glass structure, often employing computational techniques such as:

-

Reverse Monte Carlo (RMC): This method generates a three-dimensional atomic configuration that is consistent with the experimental diffraction data.

-

Empirical Potential Structure Refinement (EPSR): This technique refines an initial structural model by minimizing the difference between the calculated and experimental diffraction patterns.

-

By analyzing the resulting atomic models, the fraction of boron atoms in boroxol rings, as well as bond lengths and bond angles, can be determined.

-

Visualizing Boroxol Ring Structure and Characterization Workflow

The following diagrams, generated using Graphviz, illustrate the key structural concepts and the logical flow of the characterization process.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boron Suboxide (B₆O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron suboxide (B₆O) is a superhard, lightweight ceramic material that has garnered significant interest for its exceptional physical and chemical properties.[1][2] Its unique crystal structure, composed of B₁₂ icosahedra, imparts remarkable hardness, high thermal conductivity, and excellent chemical inertness.[1] These attributes make B₆O a promising candidate for a wide range of applications, including wear-resistant coatings, cutting tools, abrasives, and potentially as a component in advanced armor systems.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of boron suboxide, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Physical and Chemical Properties

Boron suboxide exhibits a unique combination of properties stemming from its strong covalent bonding and rigid, three-dimensional crystal structure.[1][3] The material is known for its low density, high mechanical strength, and resistance to oxidation at elevated temperatures.[1]

Table 1: General and Crystallographic Properties of Boron Suboxide (B₆O)

| Property | Value | References |

| Chemical Formula | B₆O | [1] |

| Molar Mass | 80.865 g/mol | [1] |

| Appearance | Reddish icosahedral twinned crystals | [1] |

| Crystal Structure | Rhombohedral | [1] |

| Space Group | R3, No. 166 | [1] |

| Lattice Constants | a = 0.53824 nm, c = 1.2322 nm | [1] |

Table 2: Mechanical Properties of Boron Suboxide (B₆O)

| Property | Value | References |

| Density | 2.56 g/cm³ | [1] |

| Vickers Hardness | ~30 - 45 GPa | [2][4] |

| Fracture Toughness | ~3.5 MPa·m¹ᐟ² (for Al composites) | [4] |

| Flexural Strength (Room Temp.) | 300 ± 20 MPa | |

| Flexural Strength (1400 °C) | 450 MPa |

Table 3: Thermal and Electronic Properties of Boron Suboxide (B₆O)

| Property | Value | References |

| Melting Point | 2,000 °C (2,270 K) | [1] |

| Thermal Conductivity (Room Temp.) | ~207.1 - 284.9 W/(m·K) (calculated) | |

| Band Gap | 1.83 eV (direct) | [4] |

| Conduction Type | p-type | |

| Seebeck Coefficient (1000 K) | ~500 µV/K | |

| Electrical Conductivity (1020 K) | 1.1 x 10⁻² S/m | |

| Dimensionless Figure-of-Merit (ZT) (1000 K) | 0.62 x 10⁻³ |

Experimental Protocols

Synthesis of Boron Suboxide (B₆O) via Solid-State Reaction

This protocol describes the synthesis of B₆O powder through the solid-state reaction of boron and boric acid.[4]

Materials:

-

Amorphous Boron (B) powder

-

Boric Acid (H₃BO₃) powder

Equipment:

-

Mortar and pestle or ball mill for mixing

-

Tube furnace with controlled atmosphere capabilities

-

Alumina or graphite (B72142) crucible

-

Argon gas supply

Procedure:

-

Precursor Preparation: Mix amorphous boron and boric acid powders in a desired molar ratio. A common starting point is a B:H₃BO₃ ratio that will yield the target B₆O stoichiometry upon reaction.

-

Milling: Homogenize the powder mixture by milling (e.g., ball milling) for several hours to ensure intimate contact between the reactants.

-

Calcination: Place the mixed powder in a crucible and heat it in a tube furnace under a flowing argon atmosphere.

-

Reaction: Ramp the temperature to 1300-1400 °C and hold for 4-6 hours.[5] The boric acid will first decompose to boron trioxide (B₂O₃), which then reacts with the excess boron to form B₆O.

-

Cooling and Purification: After the reaction is complete, cool the furnace to room temperature under argon flow. The resulting product may contain unreacted starting materials or byproducts which can be removed by appropriate washing steps if necessary.

Densification of Boron Suboxide by Hot Pressing

This protocol details the densification of synthesized B₆O powder into a solid ceramic body using a hot press.[4]

Materials:

-

Synthesized B₆O powder

-

Boron Nitride (BN) powder (as a release agent)

Equipment:

-

Hot press system

-

Graphite die and punches

Procedure:

-

Die Preparation: Coat the inner surfaces of the graphite die and punches with a layer of BN powder to prevent reaction between the B₆O and the graphite at high temperatures.

-

Powder Loading: Load the B₆O powder into the prepared graphite die.

-

Hot Pressing Cycle:

-

Place the die assembly into the hot press.

-

Evacuate the chamber and then backfill with argon gas.

-

Simultaneously apply pressure and heat. A typical cycle involves heating to 1900 °C while applying a pressure of 50 MPa.[4]

-

Hold at the peak temperature and pressure for a specified duration (e.g., 20 minutes to 1 hour) to allow for densification.

-

-

Cooling and Extraction: After the holding time, cool the system down under pressure. Once at a safe temperature, release the pressure and carefully extract the densified B₆O pellet from the die.

References

A Technical Guide to the Lewis Structure and Chemical Bonding in Boron Oxide Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Boron oxides are a class of chemical compounds with significant industrial and scientific importance. Diboron trioxide (B₂O₃), the most common oxide, is a key ingredient in the manufacturing of specialized glasses, such as borosilicate glass, and ceramics due to its ability to form stable, heat-resistant networks.[1][2] The unique electronic structure of boron, a metalloid with three valence electrons, imparts distinctive properties to its oxides, including a propensity for forming complex polymeric and amorphous structures. This guide provides an in-depth technical examination of the Lewis structures, chemical bonding, and molecular geometry of various boron oxide compounds, supported by quantitative data and a review of key experimental methodologies used for their characterization.

Section 1: Fundamentals of Chemical Bonding in Boron Compounds

The chemical behavior of boron is largely dictated by its electron configuration ([He] 2s²2p¹), which leaves it with three valence electrons.[3][4] This configuration makes boron compounds archetypal examples of electron-deficient molecules.

-

Electron Deficiency and the Octet Rule: Boron typically forms three covalent bonds, resulting in a central boron atom with only six valence electrons, an exception to the octet rule.[5] This electron deficiency makes trigonal boron compounds potent Lewis acids, readily accepting a pair of electrons to form a tetrahedral adduct.[3]

-

Hybridization and the Nature of the B-O Bond: In most neutral boron oxides, the boron atom is sp² hybridized, leading to a trigonal planar geometry. The bond between boron and oxygen is a polar covalent bond due to the difference in electronegativity between the two atoms. This bond exhibits a partial double bond character, which is significantly shorter and stronger than a typical single bond.[3] This strengthening is attributed to the donation of lone-pair electrons from the oxygen atom into the empty p-orbital of the sp²-hybridized boron atom, creating a π-interaction.

Section 2: Lewis Structures of Common Boron Oxides

The Lewis structure provides a foundational 2D representation of valence electron distribution in a molecule.

Diboron Trioxide (B₂O₃)

Drawing the Lewis structure for the B₂O₃ monomer involves 24 valence electrons (2 x 3 from Boron, 3 x 6 from Oxygen). A common representation is a V-shaped molecule that satisfies the octet rule for oxygen but leaves the boron atoms electron-deficient.[6][7][8][9] However, resonance structures can be drawn where one of the terminal oxygens forms a double bond with boron, giving that boron a formal negative charge and the oxygen a formal positive charge. The most stable Lewis structure involves double bonds to the terminal oxygen atoms.

In its common glassy state, B₂O₃ does not exist as a simple monomer. Instead, it forms a complex network primarily composed of boroxol rings—six-membered rings of alternating boron and oxygen atoms (B₃O₃).[1][10]

Borate (B1201080) Ion (BO₃³⁻)

The borate ion also has 24 valence electrons (3 from B, 3 x 6 from O, plus 3 for the negative charge). Boron is the central atom, singly bonded to three oxygen atoms. Each oxygen atom has a full octet and a formal charge of -1, while the central boron atom has only six electrons. This representation is consistent with boron's tendency to be electron-deficient.[5][11]

Other Boron Oxides

-

Boron Monoxide (BO): A diatomic molecule with a bond order of approximately 2.5.

-

Diboron Dioxide (B₂O₂): Theoretical and experimental studies suggest a linear O-B-B-O arrangement is the most stable isomer.[12]

-

Boron Suboxide (B₆O): This is an extremely hard, refractory solid with a complex structure characterized by short, strong covalent bonds.[1]

Section 3: Molecular Geometry and Quantitative Structural Data

The shapes of boron oxide molecules are largely predicted by VSEPR theory, with trigonal planar geometry being common for three-coordinate boron. The inclusion of quantitative data such as bond lengths and energies provides a more precise understanding of the bonding.

| Compound/Species | Bond | Bond Length (Å) | Bond Angle (°) | Average Bond Energy (kJ/mol) |

| B₂O₃ (monomer) | B=O (terminal) | 1.20 | O-B-O ≈ 180 | ~800 (B=O) |

| B-O (bridging) | 1.33 - 1.37 | B-O-B ≈ 136 | 536 | |

| Borate Glass | B-O (in BO₃ units) | 1.37 | - | - |

| B-O (in BO₄ units) | 1.47 | - | - | |

| BO (diatomic) | B-O | 1.205 | - | 809 |

| BO₂ | B-O | 1.265 | O-B-O = 180 | - |

| Boronic Acids | B-O (single) | 1.35 - 1.38 | - | ~502 |

Table 1: Summary of quantitative structural and energetic data for various boron-oxygen bonds. Bond energies can vary significantly based on the molecular environment. Data compiled from multiple sources.[9][13][14][15][16][17]

Section 4: Experimental Determination of Structure and Bonding

A variety of advanced analytical techniques are required to elucidate the complex structures of boron oxide compounds, particularly in their amorphous or glassy states.

Protocol 1: Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

-

Objective: To identify the types of borate structural units (e.g., BO₃ triangles, BO₄ tetrahedra, boroxol rings).

-

Methodology (FTIR KBr Pellet Method):

-

Sample Preparation: Finely grind 1-2 mg of the solid boron oxide sample with 100-200 mg of dry, infrared-transparent potassium bromide (KBr) powder using an agate mortar and pestle.[7]

-

Pellet Formation: Transfer the homogenous mixture to a pellet die and apply pressure (typically several tons) with a hydraulic press to form a transparent or translucent pellet.[7]

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of a blank KBr pellet. Then, record the sample spectrum, typically in the 4000–400 cm⁻¹ range.[8]

-

-

Data Interpretation: The resulting spectrum will show absorption bands corresponding to specific vibrational modes. For instance, the strong absorption around 1200-1400 cm⁻¹ is characteristic of B-O stretching in BO₃ units, while bands in the 800-1100 cm⁻¹ range are often assigned to B-O stretching in BO₄ tetrahedra.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about elemental composition and the chemical (bonding) environment of atoms.

-

Objective: To determine the oxidation states and bonding environment of boron and oxygen atoms at the sample surface.[11]

-

Methodology:

-

Sample Preparation: The solid sample (glass or powder) is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber. For insulating glasses, surface charging may need to be neutralized using a low-energy electron flood gun.[18] Surface contaminants can be removed by gentle sputtering with an argon ion beam.[19]

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV). The kinetic energy of the emitted core-level photoelectrons (e.g., from the B 1s and O 1s orbitals) is measured by an electron energy analyzer.[11]

-

Data Analysis: The resulting spectrum plots the number of detected electrons versus their binding energy. The binding energy is characteristic of a specific element and core orbital. Small shifts in these peaks ("chemical shifts") provide information about the local bonding environment. For example, the O 1s spectrum of a borosilicate glass can often be deconvoluted into peaks for bridging oxygens (BOs) and non-bridging oxygens (NBOs).[2]

-

Protocol 3: Neutron Diffraction

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction a powerful tool for determining the structure of light elements, like boron and oxygen, especially in amorphous materials.[20]

-

Objective: To determine the atomic structure and obtain precise bond length and coordination number information in amorphous or glassy boron oxides.

-

Methodology:

-

Sample Preparation: A powdered or bulk glassy sample is placed in a suitable container (often made of vanadium, which scatters neutrons incoherently). The experiment requires a neutron source, typically from a nuclear reactor or a spallation source.[20]

-

Data Acquisition: A beam of neutrons is directed at the sample. The intensity of the scattered neutrons is measured as a function of the scattering angle (or time-of-flight for spallation sources) using an array of detectors.

-

Data Analysis: The raw diffraction pattern is corrected for background and sample container scattering. A Fourier transform is then applied to the data to generate the pair distribution function, g(r), which describes the probability of finding another atom at a distance 'r' from an average atom. Peaks in the g(r) function correspond to specific interatomic distances, allowing for the precise determination of B-O, O-O, and B-B bond lengths and coordination numbers.

-

Section 5: Visualizing Chemical and Experimental Workflows

Diagrams can clarify complex processes in both theoretical chemistry and experimental design.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. Bond Energies [www2.chemistry.msu.edu]

- 9. Covalent Bond Energies [gchem.cm.utexas.edu]

- 10. lehigh.edu [lehigh.edu]

- 11. A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. WebElements Periodic Table » Boron » properties of compounds [winter.group.shef.ac.uk]

- 14. assets-global.website-files.com [assets-global.website-files.com]

- 15. Common Bond Energies (D [wiredchemist.com]

- 16. lehigh.edu [lehigh.edu]

- 17. staff.najah.edu [staff.najah.edu]

- 18. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 19. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 20. inis.iaea.org [inis.iaea.org]

Theoretical Prediction of Stable Boron Oxide Clusters: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Boron oxide clusters (BₓOᵧ) represent a fascinating class of molecules with diverse structures and bonding patterns, ranging from simple diatomics to complex, ring-like, and three-dimensional structures.[1] Their intrinsic electron deficiency and the interplay between boron-boron and boron-oxygen bonding give rise to unique electronic properties.[2][3] Theoretical and computational chemistry play a pivotal role in predicting the most stable isomers of these clusters, elucidating their electronic structures, and guiding experimental synthesis and characterization.[4][5] Understanding the stability and properties of these clusters is crucial for applications in areas such as high-energy density materials and the development of novel boron-based nanomaterials.[5][6] This guide provides an in-depth overview of the theoretical methodologies used to predict stable boron oxide clusters, summarizes key findings, details relevant experimental protocols, and visualizes the complex relationships and workflows involved.

Theoretical and Computational Methodologies

The prediction of stable boron oxide cluster structures relies heavily on first-principles electronic structure calculations. Density Functional Theory (DFT) is the most widely used method due to its balance of computational cost and accuracy.[4][7]

Core Computational Approaches

-

Density Functional Theory (DFT): This is the workhorse for exploring the potential energy surfaces of BₓOᵧ clusters.[5] Functionals such as PBE0 and B3LYP, often paired with basis sets like 6-311+G(d), have been shown to provide reliable geometries and relative energies.[2][8] DFT is used to calculate structures, vibrational frequencies, and stabilities for a wide range of clusters.[6]

-

Ab Initio Methods: For higher accuracy, especially for benchmarking energy differences between isomers, coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are employed.[2][8] These calculations are more computationally expensive and are typically performed as single-point energy calculations on DFT-optimized geometries.

-

Global Minimum Search: Identifying the most stable isomer (the global minimum on the potential energy surface) is a significant challenge. This is often addressed using techniques like quantum molecular dynamics, which helps to explore a wide range of possible structures beyond intuitive chemical designs.[4][5] Unbiased search algorithms, such as Coalescence Kick, are also utilized to explore thousands of potential structures.[1][8]

Computational Workflow

The process of theoretically predicting and characterizing stable clusters follows a systematic workflow. This involves an initial broad search for potential structures, followed by increasingly accurate calculations to refine and validate the most promising candidates.

Caption: A typical workflow for the theoretical prediction of stable boron oxide clusters.

Predicted Stable Structures and Bonding

Theoretical studies have unveiled a rich variety of structural motifs within boron oxide clusters. The relative stability of these structures is highly dependent on the boron-to-oxygen ratio and the overall charge state.

Key Structural Motifs

-

Boronyl Group (B≡O): The boronyl group, featuring a robust B≡O triple bond, is a fundamental building block in many boron-rich oxide clusters.[2] It is a monovalent σ radical, leading to an isolobal analogy between the BO and H ligands, which helps in drawing structural parallels to hydrocarbons.[2][9]

-

Boroxol Ring (B₃O₃): This heteroatomic hexagonal ring is a common core in many stable, oxygen-rich clusters, such as B₅O₅⁺ and B₅O₆⁻.[2][10] The ring itself can exhibit aromatic properties due to delocalized π electrons.[1]

-

Planar vs. 3D Structures: While many small pure boron clusters are planar, the introduction of oxygen can lead to diverse geometries.[11] For instance, B₅O₅⁻ features a tetrahedral boron center, whereas B₅O₆⁻ is perfectly planar with a boroxol ring core.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Boron Oxide B5O6 − Cluster as a Boronyl-Based Inorganic Analog of Phenolate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Structure and stability of small boron and boron oxide clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Relative Stability of Boron Planar Clusters in Diatomic Molecular Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Boron-Oxygen Species in Solid Argon Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental and theoretical approaches used to study the formation and characterization of boron-oxygen species within solid argon matrices. The matrix isolation technique allows for the trapping and spectroscopic analysis of highly reactive and transient molecules, providing valuable insights into their structure, bonding, and reaction pathways. This document details the key experimental protocols, summarizes the quantitative spectroscopic data, and illustrates the fundamental processes involved.

Introduction to Matrix Isolation of Boron-Oxygen Species

The study of boron-oxygen species is crucial for understanding fundamental chemical bonding, combustion processes, and the development of high-energy materials. Many of these species are highly reactive and unstable under normal conditions. Matrix isolation is an experimental technique that addresses this challenge by trapping guest molecules (in this case, boron-oxygen species) in a rigid, inert host material at very low temperatures.[1][2][3] Solid argon is an excellent matrix material due to its inertness and broad optical transparency, which allows for various spectroscopic measurements.[1]

The general process involves the co-deposition of a precursor for the species of interest with a large excess of argon gas onto a cryogenic window.[1][2] For boron-oxygen species, this typically involves the reaction of boron atoms with molecular oxygen. The boron atoms can be generated by methods such as laser ablation of a solid boron target or thermal effusion from a Knudsen cell.[4][5][6] Once trapped in the argon matrix, the isolated species can be studied using techniques like infrared (IR) spectroscopy.

Experimental Protocols

The successful isolation and characterization of boron-oxygen species in solid argon matrices rely on a meticulously controlled experimental setup. The following sections describe the key methodologies.

2.1. Generation of Boron Atoms

A common and effective method for producing atomic boron for matrix isolation experiments is pulsed laser ablation.[4][5][6][7]

-

Apparatus: A high-power pulsed laser, such as a Nd:YAG laser, is focused onto a solid boron target.[4][5]

-

Procedure: The laser is operated at a specific wavelength and power to vaporize the boron sample, creating a plume of boron atoms. These atoms are then directed towards the cryogenic surface where they are co-deposited with the argon and oxygen mixture.

2.2. Matrix Deposition

The co-deposition of the boron atoms and the reactant gas in an argon matrix is a critical step.

-

Apparatus: A high-vacuum chamber containing a cryogenic cold window (e.g., CsI or a salt window) is used.[2][4][5] The window is cooled to temperatures typically around 10-12 K by a closed-cycle helium cryostat.[1][4][5]

-

Procedure: A gaseous mixture of argon and molecular oxygen (Ar/O₂) is introduced into the chamber at a controlled rate.[4][5] Simultaneously, the laser-ablated boron atoms are directed towards the cold window. The mixture condenses on the window, forming a solid argon matrix in which the boron and oxygen species are trapped.[1][2] The concentration of the reactants is kept low to ensure isolation of the product molecules.[2]

2.3. Spectroscopic Analysis

Infrared spectroscopy is the primary tool for identifying and characterizing the trapped boron-oxygen species.

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer is used to record the absorption spectra of the matrix-isolated species.

-

Procedure: The infrared beam is passed through the cryogenic window, and the transmitted light is analyzed. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the trapped molecules. Isotopic substitution (e.g., using ¹⁰B, ¹¹B, ¹⁶O, and ¹⁸O) is a crucial technique for confirming the identity of the species and their vibrational assignments.[4][5]

Key Boron-Oxygen Species and Their Spectroscopic Data

Several boron-oxygen species have been identified and characterized in solid argon matrices. The following tables summarize the observed infrared absorption frequencies for some of the key species.

Table 1: Infrared Absorption Frequencies of BO in Solid Argon

| Isotope | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ¹¹BO | Fundamental | 1854.7 | [4] |

| ¹⁰BO | Fundamental | - |

Note: The gas-phase fundamental for ¹¹BO is 1862.1 cm⁻¹.[4]

Table 2: Infrared Absorption Frequencies of BO₂ in Solid Argon

| Isotope | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ¹¹B¹⁶O₂ | ν₃ | 1299.3, 1282.8, 1274.6 | [4][5] |

| ¹⁰B¹⁶O₂ | ν₃ | 1347.6, 1330.7, 1322.2 | [4][5] |

| ¹¹B¹⁸O₂ | ν₃ | - | |

| ¹⁰B¹⁸O₂ | ν₃ | - |

Note: The multiple bands for the ν₃ mode are indicative of Renner-Teller coupling in the ν₂ bending motion.[4][5][6]

Table 3: Infrared Absorption Frequencies of B₂O₂ in Solid Argon

| Isotope | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ¹¹B₂¹⁶O₂ | BO stretch | 1898.9 | [4] |

| ¹⁰B₂¹⁶O₂ | BO stretch | - |

Note: This band grows upon annealing of the matrix.[4][6]

Table 4: Infrared Absorption Frequencies of B₂O₃ in Solid Argon

| Isotope | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ¹¹B₂¹⁶O₃ | Terminal BO stretch | 2062 | [4] |

| ¹⁰B₂¹⁶O₃ | Terminal BO stretch | - |

Note: This band also shows significant growth upon annealing.[4][6]

Visualizing Experimental and Logical Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed formation pathways of boron-oxygen species in a solid argon matrix.

Conclusion

The investigation of boron-oxygen species in solid argon matrices provides invaluable data for understanding their fundamental properties. The combination of laser ablation for atom generation, co-deposition in an inert matrix, and infrared spectroscopic analysis allows for the detailed characterization of these transient molecules. The data presented in this guide, along with the outlined experimental protocols and visualized pathways, serve as a foundational resource for researchers in chemistry, materials science, and related fields. Further studies, potentially employing other spectroscopic techniques and advanced computational methods, will continue to enhance our understanding of these important chemical entities.

References

- 1. Matrix isolation - Wikipedia [en.wikipedia.org]

- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Reactions of boron atoms with molecular oxygen. Infrared spectra of BO, BO2, B2O2, B2O3, and BO−2 in solid argon [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Note & Protocol: Synthesis of Boron Dioxide via Laser Ablation of Boron Atoms

Audience: Researchers, scientists, and professionals in chemical physics, materials science, and spectroscopy.

Introduction:

The synthesis of boron dioxide (BO₂) is of significant interest for understanding fundamental chemical bonding and reaction kinetics involving boron. One effective method for producing this species for spectroscopic characterization is through the reaction of laser-evaporated boron atoms with molecular oxygen. This technique, often coupled with matrix isolation spectroscopy, allows for the direct observation and analysis of the transient BO₂ molecule. This document provides a detailed protocol for the synthesis and characterization of BO₂ using laser ablation, based on established spectroscopic studies.

Experimental Protocols

Protocol 1: Synthesis of Boron Dioxide for Matrix Isolation Infrared Spectroscopy

This protocol details the procedure for generating and trapping boron dioxide in a solid argon matrix for analysis by infrared spectroscopy. The methodology is adapted from studies focused on the spectroscopic characterization of boron-oxygen species.[1][2]

1. Materials and Equipment:

-

Boron Target: Solid, isotopically normal boron (or ¹⁰B-enriched for isotopic studies).

-

Reactant Gas: High-purity oxygen (O₂), potentially mixed with argon (Ar). Isotopically labeled oxygen (¹⁶O¹⁸O, ¹⁸O₂) can be used for vibrational mode analysis.[2]

-

Matrix Gas: High-purity argon (Ar).

-

Laser System: Nd:YAG laser (or similar pulsed laser) capable of ablating the boron target.[2]

-

Cryostat: A cryogenic system capable of reaching and maintaining temperatures around 11 ± 1 K.[2]

-

Deposition Window: A salt window (e.g., CsI or KBr) cooled by the cryostat, transparent to infrared radiation.

-

Gas Deposition System: A vacuum line with mass flow controllers for precise mixing and deposition of Ar/O₂ gas mixtures.

-

FTIR Spectrometer: A Fourier-transform infrared spectrometer for recording the absorption spectra of the matrix-isolated species.

2. Procedure:

-

Target Preparation: Mount the solid boron target inside the vacuum shroud of the cryostat, positioned to be struck by the laser beam.

-

System Evacuation: Evacuate the entire system, including the gas deposition lines, to a high vacuum to eliminate atmospheric contaminants.

-

Cryostat Cooling: Cool the deposition window to approximately 11 K.[2]

-

Gas Mixture Preparation: Prepare a gas mixture of Ar and O₂. The concentration of O₂ can be varied, but typical concentrations are low (e.g., < 1% O₂ in Ar) to ensure isolation of the products.

-

Deposition and Ablation:

-

Begin a steady flow of the Ar/O₂ mixture, directing it towards the cold salt window.

-

Simultaneously, initiate pulsed laser ablation of the boron target. The laser-generated boron atoms will co-deposit with the Ar/O₂ mixture onto the window.

-

The boron atoms react with O₂ molecules upon condensation to form BO₂ and other boron oxides.

-

-

Spectroscopic Measurement:

-

After a sufficient amount of material has been deposited, stop the gas flow and laser ablation.

-

Record the infrared spectrum of the deposited matrix in the relevant spectral range (e.g., 400-4000 cm⁻¹).[1]

-

-

Annealing (Optional):

-

To study the reaction dynamics further, the matrix can be annealed by warming it by a few Kelvin.

-

This can promote the diffusion of reactants and the formation of secondary products like B₂O₂ and B₂O₃.[2]

-

Record spectra at various annealing temperatures to observe changes in the product distribution.

-

Data Presentation

Table 1: Infrared Absorption Frequencies of Matrix-Isolated Boron Dioxide

The primary quantitative data from these experiments are the vibrational frequencies of the BO₂ molecule, which serve as its spectroscopic fingerprint. The table below summarizes the key observed infrared absorptions for different boron and oxygen isotopes.

| Isotope | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ¹¹BO₂ | ν₃ (asymmetric stretch) | 1274.6 | [2] |

| ¹⁰BO₂ | ν₃ (asymmetric stretch) | 1322.2 | [2] |

| ¹¹B¹⁶O¹⁸O | ν₃ (asymmetric stretch) | - | - |

| ¹¹B¹⁸O₂ | ν₃ (asymmetric stretch) | - | - |

| ¹¹BO₂ | ν₂ (bending) | Renner-Teller coupling evident | [2] |

Note: Specific frequencies for mixed oxygen isotopes and the bending mode are complex due to isotopic splitting and Renner-Teller effects but are crucial for confirming the linear structure of BO₂.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of boron dioxide using laser ablation and matrix isolation spectroscopy.

Caption: Experimental workflow for BO₂ synthesis and analysis.

Reaction Pathway

This diagram shows the logical progression from the initial reactants to the final products and potential secondary reactions observed during annealing.

References

Application Notes and Protocols: The Role of Boron Oxide in Advanced Borosilicate Glasses

Audience: Researchers, scientists, and drug development professionals.

Introduction: Borosilicate glass is a versatile material renowned for its superior thermal and chemical resistance, making it indispensable in scientific research, laboratory applications, and pharmaceutical packaging.[1][2][3] The defining component that imparts these exceptional properties is boron trioxide (B₂O₃).[4][5] The addition of B₂O₃ to the silica (B1680970) (SiO₂) network modifies the glass structure, resulting in a low coefficient of thermal expansion, high chemical durability, and enhanced mechanical strength.[1][6][7] These application notes provide an overview of the role of boron oxide in advanced borosilicate glasses, with a focus on applications relevant to research and drug development, including quantitative data on glass properties and detailed experimental protocols.

The Role and Influence of Boron Oxide (B₂O₃)

Boron oxide acts as a network former in the glass matrix, alongside silica.[8][9] It can exist in both trigonal [BO₃] and tetrahedral [BO₄] coordination states. This dual coordination allows B₂O₃ to modify the glass network, disrupting or reinforcing connectivity, which in turn influences key properties.[9][10]

-

Thermal Properties: The primary advantage of adding B₂O₃ is the significant reduction in the coefficient of thermal expansion (CTE).[1][7] This is achieved by creating a more rigid and interconnected glass structure, making the material highly resistant to thermal shock—the ability to withstand rapid temperature changes without fracturing.[2][11] B₂O₃ also acts as a flux, lowering the melting temperature of the silica batch, which makes the glass more economical to produce compared to pure quartz glass.[4][12]

-

Chemical Durability: Borosilicate glasses exhibit high resistance to corrosion from water, acids, saline solutions, organic substances, and halogens.[3][13] The incorporation of B₂O₃ enhances this durability, which is critical for applications such as pharmaceutical vials and laboratory glassware where product purity and container integrity are paramount.[4][14] However, the chemical resistance can vary with the B₂O₃ content; very high concentrations (over 15%) can sometimes reduce durability.[1]

-

Mechanical and Optical Properties: The presence of boron in the glass network enhances its mechanical strength and durability.[7] Optically, standard borosilicate glass is transparent in the visible spectrum, a property essential for laboratory ware and analytical instrumentation.[13] Specialized formulations can also transmit UV light down to 180 nm.[1]

Quantitative Data Presentation

The properties of borosilicate glasses are directly related to their chemical composition. The tables below summarize typical compositions and key physical properties of various borosilicate glass types.

Table 1: Typical Chemical Composition of Borosilicate Glasses (% by weight)

| Component | Non-Alkaline-Earth Borosilicate (e.g., Type 3.3) | Alkaline-Earth Borosilicate | High-Borate Borosilicate |

| SiO₂ | 80 - 81%[1][15] | ~75%[6] | 65 - 70%[1] |

| B₂O₃ | 12 - 13%[1][15] | 8 - 12%[6] | 15 - 25%[1] |

| Na₂O / K₂O | ~4%[1][15] | Varies | Small amounts[1] |

| Al₂O₃ | 2 - 3%[1][15] | up to 5%[6] | Small amounts[1] |

| Alkaline Earth Oxides | - | up to 5%[1] | - |

Table 2: Key Physical and Thermal Properties of Borosilicate 3.3 Glass

| Property | Value | Reference |

| Coefficient of Thermal Expansion (CTE) (20-300°C) | 3.3 x 10⁻⁶ K⁻¹ | [1] |

| Density | 2.23 g/cm³ | [15] |

| Strain Point | 510 °C | [15] |

| Annealing Point | 560 °C | [15] |

| Softening Point | 821 °C | [15] |

| Maximum Working Temperature (Short Term) | ~500 °C | [11][15] |

| Refractive Index (Sodium D line) | 1.474 | [15] |

Diagrams and Workflows